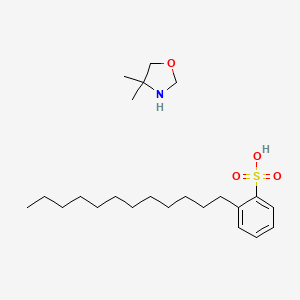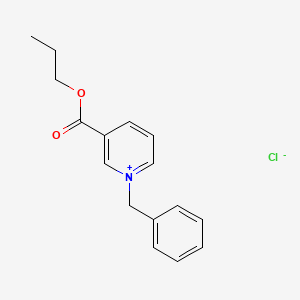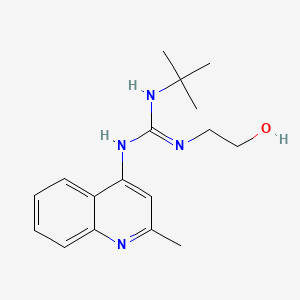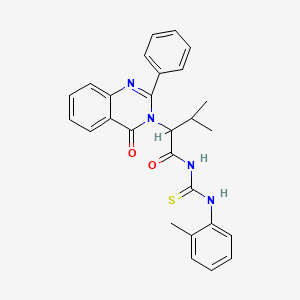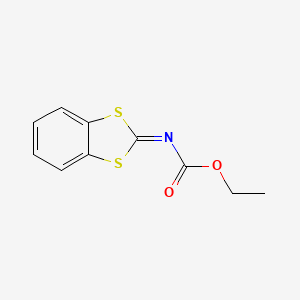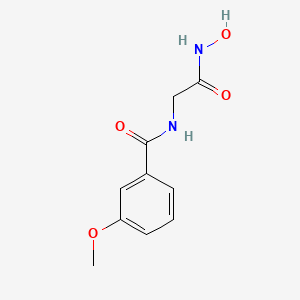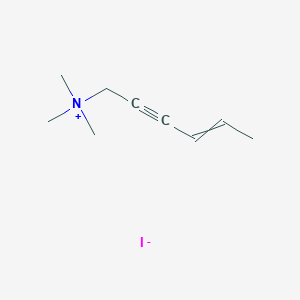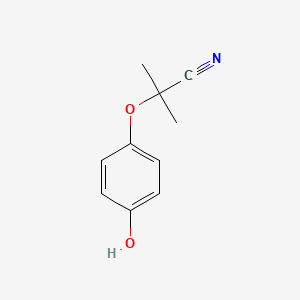![molecular formula C24H18O3P+ B14468722 Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium CAS No. 65463-59-4](/img/structure/B14468722.png)
Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis([1,1’-biphenyl]-4-yl)oxyphosphanium is a complex organophosphorus compound characterized by the presence of biphenyl groups attached to a phosphorus atom through oxygen linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis([1,1’-biphenyl]-4-yl)oxyphosphanium typically involves the reaction of biphenyl derivatives with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of intermediate phosphorochloridates, which are subsequently converted to the desired product by treatment with appropriate nucleophiles .
Industrial Production Methods
Industrial production of Bis([1,1’-biphenyl]-4-yl)oxyphosphanium may involve large-scale reactions using automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bis([1,1’-biphenyl]-4-yl)oxyphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: Nucleophilic substitution reactions can replace the biphenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Bis([1,1’-biphenyl]-4-yl)oxyphosphanium has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug design.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism by which Bis([1,1’-biphenyl]-4-yl)oxyphosphanium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl groups facilitate binding to hydrophobic pockets, while the phosphorus atom can participate in coordination with metal ions or other electrophilic centers. These interactions can modulate biological pathways and chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bistriflimide: Known for its use in ionic liquids and as a superacid.
1,3-bis([1,1’-biphenyl]-4-yloxy)-2-propanol: Utilized in organic synthesis and materials science.
Uniqueness
Bis([1,1’-biphenyl]-4-yl)oxyphosphanium is unique due to its specific structural arrangement, which imparts distinct reactivity and binding properties compared to other organophosphorus compounds.
Propriétés
Numéro CAS |
65463-59-4 |
|---|---|
Formule moléculaire |
C24H18O3P+ |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
oxo-bis(4-phenylphenoxy)phosphanium |
InChI |
InChI=1S/C24H18O3P/c25-28(26-23-15-11-21(12-16-23)19-7-3-1-4-8-19)27-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H/q+1 |
Clé InChI |
VNLLAFQWJYGVHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)O[P+](=O)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


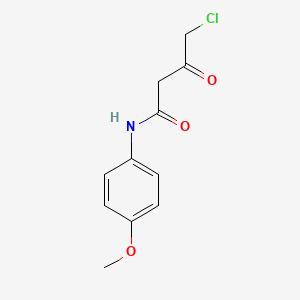
![3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B14468641.png)
